Physicochemical Profiling and Synthetic Methodologies of 6-Nitropyridine-3,4-dicarboxylic Acid
Physicochemical Profiling and Synthetic Methodologies of 6-Nitropyridine-3,4-dicarboxylic Acid
As drug development and advanced materials science increasingly rely on highly functionalized N-heterocycles, 6-nitropyridine-3,4-dicarboxylic acid (CAS 214071-17-7) has emerged as a critical, albeit complex, building block. By merging the chelating versatility of the cinchomeronic acid framework with the profound electronic perturbation of a nitro group, this molecule offers unique thermodynamic and coordination properties.
This technical guide provides a rigorous, causality-driven analysis of the molecule’s physicochemical behavior, alongside a self-validating synthetic protocol designed for high-yield isolation.
Structural Causality and Physicochemical Properties
To effectively utilize 6-nitropyridine-3,4-dicarboxylic acid in synthetic workflows, one must first understand how its functional groups interact electronically. The parent structure,1[1], is already electron-deficient due to the inductive pull of the pyridine nitrogen and the two carboxyl groups.
The introduction of a nitro group at the C6 position fundamentally alters the molecule's acid-base equilibria. The nitro group is one of the strongest electron-withdrawing groups (EWG) available. Through both inductive and resonance effects, it drastically strips electron density from the pyridine ring. Consequently, the basicity of the pyridine nitrogen is nearly eliminated, while the acidity of the C3 and C4 carboxylic acids is significantly enhanced compared to standard2[2].
Logical mapping of electronic effects from the C6-nitro group on pKa values.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for the molecule, grounded in the thermodynamic causality described above.
| Property | Value | Causality / Mechanistic Note |
| CAS Number | 214071-17-7 | Standard registry identifier for 3[3]. |
| Molecular Weight | 212.12 g/mol | Calculated based on formula C₇H₄N₂O₆. |
| pKa₁ (C4-COOH) | ~1.5 - 2.0 (Predicted) | Drastically lowered by the strong inductive electron withdrawal from the ortho-nitro group and the adjacent pyridine nitrogen. |
| pKa₂ (C3-COOH) | ~3.0 - 3.5 (Predicted) | Lowered relative to standard cinchomeronic acid (pKa ~4.5) due to the systemic electron deficiency of the ring. |
| LogP (Unionized) | ~0.5 (Predicted) | Represents a delicate balance between the lipophilic aromatic core and the highly polar COOH/NO₂ substituents. |
| Aqueous Solubility | pH dependent | Highly soluble at physiological pH (LogD ~ -2.5) due to dual ionization; sparingly soluble at pH < 1.5 due to high lattice energy. |
Retrosynthetic Strategy & Reaction Causality
Synthesizing nitrated pyridines is notoriously difficult. Direct electrophilic nitration of a pyridine ring overwhelmingly favors the 3-position and requires harsh conditions. Historically, chemists bypass this by utilizing4[4] to direct substitution to the 4-position.
However, for 3,4-pyridinedicarboxylic acid, the ring is so severely deactivated by the two carboxyl groups that direct nitration—even via an N-oxide—is practically unviable and often leads to decarboxylation. Therefore, the most reliable, field-proven methodology is the direct oxidation of a pre-installed amino group (e.g., 6-amino-3,4-pyridinedicarboxylic acid) using a robust 5[5]. This circumvents the electrophilic aromatic substitution barrier entirely.
Workflow for the synthesis of 6-nitropyridine-3,4-dicarboxylic acid.
Self-Validating Synthetic Protocol
The following protocol details the oxidation of 6-amino-3,4-pyridinedicarboxylic acid. As a Senior Application Scientist, I have structured this method to be self-validating—meaning the protocol includes built-in analytical checkpoints to guarantee success before proceeding to the next step.
Step 1: Preparation of the Oxidant Matrix
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Action: In a thoroughly dried, multi-neck reactor equipped with an internal thermometer and mechanical stirrer, dissolve 1.0 equivalent of 6-amino-3,4-pyridinedicarboxylic acid in concentrated H₂SO₄ (98%, 5 v/w). Cool the mixture to 0–5 °C using an ice-brine bath.
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Causality: Sulfuric acid acts as both the solvent and the activator. It protonates the amine (protecting the ring from oxidative cleavage) and reacts with H₂O₂ to form peroxonosulfuric acid (Caro's acid) in situ, which is the true oxidizing agent[5]. Cooling is strictly required to prevent runaway exothermic decomposition.
Step 2: Controlled Oxidation
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Action: Add 30% aqueous H₂O₂ (3.5 equivalents) dropwise via an addition funnel over 2 hours. The internal temperature must not exceed 20 °C during the addition. Once complete, slowly warm the reaction to 30 °C and stir for 8–10 hours.
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Causality: The transformation proceeds through hydroxylamine and nitroso intermediates. Pushing the temperature beyond 30 °C risks oxidative degradation of the highly strained pyridine core, resulting in red fuming (NOₓ gas release) and product loss[5].
Step 3: In-Process Validation (Self-Validation Checkpoint)
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Action: After 8 hours, withdraw a 0.5 mL aliquot, quench it in 2 mL of ice water, and extract with ethyl acetate. Evaporate the organic layer and analyze the residue via FTIR.
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Self-Validation: The reaction is only deemed complete when the characteristic primary amine N-H stretching bands (a doublet at ~3300–3450 cm⁻¹) completely disappear, replaced by the strong, asymmetric N-O stretch of the nitro group at ~1530 cm⁻¹. If N-H bands persist, the oxidation is incomplete; add an additional 0.2 equivalents of H₂O₂ and stir for 2 more hours.
Step 4: Isoelectric Isolation
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Action: Once conversion is verified, pour the reaction mixture over crushed ice (10x volume relative to H₂SO₄) under vigorous stirring. Carefully add concentrated ammonium hydroxide dropwise until the pH reaches ~1.5.
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Causality: Because the target molecule is highly polar, standard solvent extraction is inefficient. Adjusting the aqueous solution to the molecule's predicted isoelectric point (pH 1.5) minimizes its solubility, forcing the 6-nitropyridine-3,4-dicarboxylic acid to precipitate as a crystalline solid[1].
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Action: Filter the precipitate, wash with ice-cold water, and dry under vacuum at 50 °C.
Applications in Coordination Chemistry
Beyond its utility as a pharmaceutical intermediate, 6-nitropyridine-3,4-dicarboxylic acid is a highly sought-after ligand in materials science. Pyridine-3,4-dicarboxylic acid derivatives are renowned for their ability to construct 2D and 3D Metal-Organic Frameworks (MOFs) and 6[6].
The causality behind its use in MOFs lies in its asymmetric coordination modes. The C3 and C4 carboxylates can bridge multiple metal centers, while the C6-nitro group provides auxiliary oxygen donors for hydrogen bonding or direct coordination. Furthermore, the strong electron-withdrawing nature of the nitro group alters the Metal-to-Ligand Charge Transfer (MLCT) dynamics, which can be leveraged to tune the photoluminescent or antiferromagnetic properties of the resulting supramolecular architectures[6].
References
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Matrix Fine Chemicals. "6-NITROPYRIDINE-3,4-DICARBOXYLIC ACID | CAS 214071-17-7". Matrix Fine Chemicals Catalog. 3
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BenchChem. "A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides". BenchChem Technical Support Center.4
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Agosti, A., et al. "Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine". Organic Process Research & Development, ACS Publications. 5
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ChemicalBook. "3,4-Pyridinedicarboxylic acid | 490-11-9". ChemicalBook Properties and Synthesis Database.1
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MDPI. "Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands". Crystals, MDPI. 6
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FooDB. "Showing Compound Nicotinic acid (FDB001014)". Bovine Metabolome Database / FooDB. 2
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